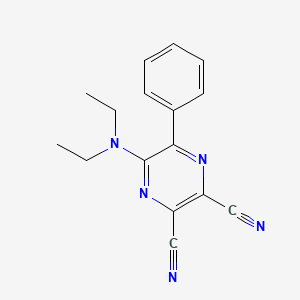
(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4-((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-4'-((1-(((3-carboxy-4-hydroxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is a complex organic compound with a highly intricate structure. This compound is notable for its multiple functional groups, including carboxylic acids, sulfonamides, hydroxyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the biphenyl core, followed by the introduction of carboxylic acid groups through carboxylation reactions. Subsequent steps involve the formation of azo linkages via diazotization and coupling reactions, and the introduction of sulfonamide and hydroxyl groups through sulfonation and hydroxylation reactions, respectively. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pH levels, and the use of catalysts.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
科学研究应用
[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is widely used in scientific research due to its diverse chemical properties. In chemistry, it serves as a model compound for studying azo dye chemistry and the effects of various functional groups on chemical reactivity. In biology and medicine, it is used in the development of diagnostic assays and as a probe for studying enzyme activities. Industrially, it is employed in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The compound exerts its effects through various mechanisms, depending on the context of its use. In biological systems, the azo linkages can undergo reduction to form amines, which can interact with enzymes and other proteins. The sulfonamide groups can mimic the structure of certain biological molecules, allowing the compound to act as an inhibitor or activator of specific biochemical pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar compounds include other azo dyes and biphenyl derivatives, such as:
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Lacks the azo and sulfonamide groups, making it less versatile in biological applications.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Similar structure but different positional isomer, affecting its chemical reactivity and applications.
4-Aminoazobenzene: Contains azo linkages but lacks the biphenyl core and additional functional groups, limiting its use in complex applications. The unique combination of functional groups in [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt makes it particularly valuable for a wide range of scientific research and industrial applications.
属性
CAS 编号 |
72252-59-6 |
|---|---|
分子式 |
C47H31N9Na4O16S2 |
分子量 |
1133.9 g/mol |
IUPAC 名称 |
tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[3-carboxylato-4-[[1-(3-carboxylato-4-hydroxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzoate |
InChI |
InChI=1S/C47H35N9O16S2.4Na/c1-22(57)40(44(61)50-26-9-15-37(58)32(19-26)47(66)67)54-51-33-12-7-23(17-30(33)45(62)63)24-8-13-34(31(18-24)46(64)65)52-56-42-39(74(70,71)72)21-29-28(43(42)60)11-14-35(49-25-5-3-2-4-6-25)41(29)55-53-36-20-27(73(48,68)69)10-16-38(36)59;;;;/h2-21,40,49,58-60H,1H3,(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H2,48,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI 键 |
CKKWAQWRRWDFDW-UHFFFAOYSA-J |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1)O)C(=O)[O-])N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=C5C(=C4O)C=CC(=C5N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)NC7=CC=CC=C7)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


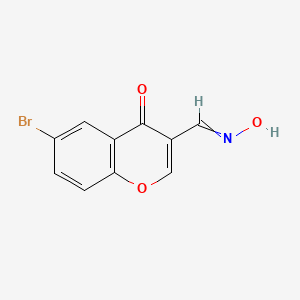
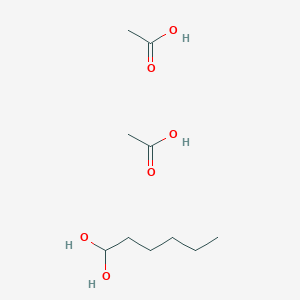
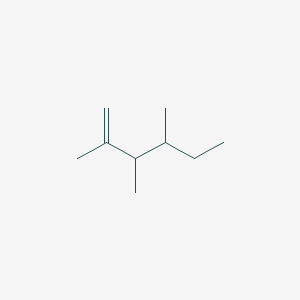
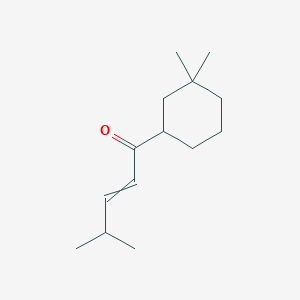
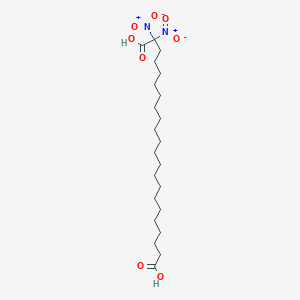

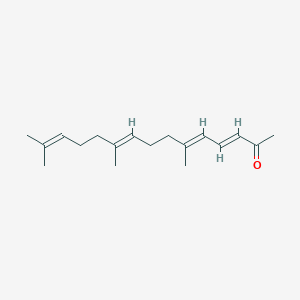
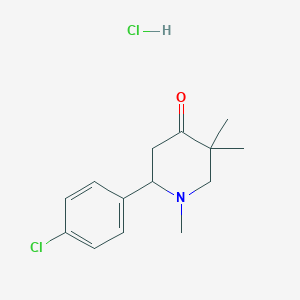
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
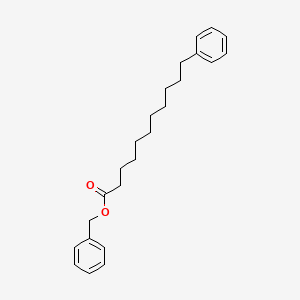

![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
